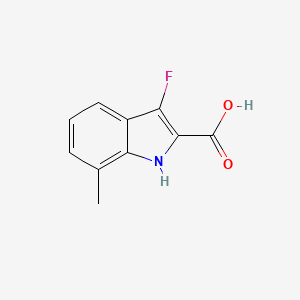

3-Fluoro-7-methyl-1H-indole-2-carboxylic acid

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-fluoro-7-methyl-1H-indole-2-carboxylic acid . The numbering of the indole ring follows conventional guidelines, with the nitrogen atom assigned position 1. The carboxylic acid group occupies position 2, while the fluorine and methyl substituents are located at positions 3 and 7, respectively.

The CAS Registry Number for this compound is 866211-12-3 , as documented in chemical supplier databases. This identifier corresponds to the specific structural arrangement of substituents on the indole scaffold. Notably, positional isomers—such as 7-fluoro-3-methyl-1H-indole-2-carboxylic acid (CAS 1255147-47-7)—exist but differ in the placement of functional groups.

Structural Isomerism and Tautomeric Forms

Structural isomerism in this compound arises primarily from variations in substituent placement. For example:

- This compound (target compound)

- 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid (positional isomer, CAS 1255147-47-7)

Structure

3D Structure

Properties

Molecular Formula |

C10H8FNO2 |

|---|---|

Molecular Weight |

193.17 g/mol |

IUPAC Name |

3-fluoro-7-methyl-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C10H8FNO2/c1-5-3-2-4-6-7(11)9(10(13)14)12-8(5)6/h2-4,12H,1H3,(H,13,14) |

InChI Key |

QCKCCCSTZZPZES-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis and Derivative Approaches

The Fischer indole synthesis remains a foundational method for preparing indole derivatives, including fluorinated and methylated analogs. This involves the acid-catalyzed reaction of phenylhydrazines with ketones or aldehydes to form the indole ring system. For 3-Fluoro-7-methyl-1H-indole-2-carboxylic acid, the starting materials are typically substituted phenylhydrazines and appropriately functionalized carbonyl compounds to introduce the fluorine and methyl groups at desired positions.

Vilsmeier–Haack Formylation and Subsequent Functionalization

A common approach to functionalize the indole ring at the 3-position is the Vilsmeier–Haack reaction, which introduces a formyl group selectively at C3 due to the electron-withdrawing effect of the C2 carboxyl group. This intermediate aldehyde can then be converted into the carboxylic acid functionality through oxidation or other transformations.

- Example: Starting from 7-methylindole-2-carboxylic acid methyl ester, Vilsmeier–Haack formylation yields the 3-formyl derivative with high yield (~95%).

- Subsequent oxidation or reduction steps convert the formyl group to the desired carboxylic acid or related functionalities.

Halogenation and Fluorination Techniques

Selective fluorination at the 3-position is achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These reagents enable the introduction of fluorine under mild conditions, preserving sensitive functional groups.

Esterification and Hydrolysis

The carboxylic acid group is often introduced or protected as an ester (e.g., methyl ester) during intermediate steps to facilitate purification and reaction control. Esterification is typically performed using acidic conditions (e.g., sulfuric acid in ethanol) and reversed by hydrolysis under basic conditions (NaOH in methanol/water) to yield the free acid.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Esterification | Conc. H2SO4, EtOH, 80 °C, 2 h | Methyl ester of 7-methylindole-2-carboxylic acid formed (82% yield) |

| 2 | Vilsmeier–Haack Formylation | POCl3, DMF, reflux | 3-Formyl derivative obtained (95% yield) |

| 3 | Fluorination | Selectfluor or NFSI, mild conditions | Introduction of fluorine at C3 position |

| 4 | Hydrolysis | NaOH, MeOH/H2O, 80 °C, 1–3 h | Conversion of ester to free carboxylic acid |

This sequence is adapted from analogous indole-2-carboxylic acid derivatives synthesis reported in recent literature.

Analytical Confirmation and Purity Assessment

- NMR Spectroscopy : ^1H, ^13C, and ^19F NMR are used to confirm the substitution pattern and fluorine incorporation. The carboxylic acid proton typically appears downfield (~10–12 ppm), and fluorine coupling patterns confirm the fluorine position.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.

- Chromatography : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) monitor reaction progress and purity (>95% purity achievable).

Summary Table of Preparation Methods

| Method/Step | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine + ketone/aldehyde, acid | Variable | Core indole ring formation |

| Vilsmeier–Haack Formylation | POCl3, DMF, reflux | ~95 | Selective formylation at C3 |

| Fluorination | Selectfluor, NFSI, or NBS | Moderate | Electrophilic fluorination at C3 |

| Esterification | Conc. H2SO4, EtOH, 80 °C | 80–85 | Protects carboxylic acid as methyl ester |

| Hydrolysis | NaOH, MeOH/H2O, 80 °C | 35–50 | Converts ester to free acid |

Research Findings and Optimization Insights

- The choice of solvent and temperature critically affects yield and purity. Acetic acid and DMF mixtures stabilize intermediates during cyclization and formylation steps.

- Use of palladium-catalyzed Buchwald–Hartwig amination has been reported for functionalization at other indole positions, suggesting potential for further derivatization.

- Excess fluorinating agent improves fluorination efficiency but requires careful control to avoid over-fluorination or side reactions.

- Purification by recrystallization from DMF/acetic acid mixtures enhances product purity to >95%.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-7-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindoles or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 7.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution can be facilitated by reagents like halogens, sulfonyl chlorides, and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindoles, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

3-Fluoro-7-methyl-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-7-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, while the indole core can interact with various biological targets. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

The following table summarizes key structural analogs and their properties based on available evidence:

Key Findings:

Substituent Effects on Bioactivity: Fluorine at the 3-position (hypothetical for the target compound) may confer higher selectivity for CysLT1 receptors compared to chloro or nitro groups. For example, a 7-methoxy-3-substituted indole-2-carboxylic acid derivative (17k) showed potent CysLT1 antagonism (IC₅₀ = 0.0059 μM) .

Synthetic Accessibility :

- The synthesis of indole-2-carboxylic acid derivatives often involves coupling reactions (e.g., Vilsmeier formylation or Wittig reactions) as seen in 3-vinyl-1H-indole-2-carboxylic acid synthesis .

- Commercial availability varies: 7-chloro-3-methyl and 7-methoxy analogs are readily available, whereas fluorinated derivatives may require custom synthesis .

Safety and Handling :

Biological Activity

3-Fluoro-7-methyl-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound features:

- Molecular Formula : C10H8FNO2

- Molecular Weight : Approximately 179.15 g/mol

- Functional Groups : Contains a fluorine atom, a methyl group, and a carboxylic acid functional group attached to an indole ring system.

The presence of the fluorine atom is particularly noteworthy as it often enhances the biological activity and metabolic stability of compounds.

General Biological Activities

Indole derivatives, including this compound, are known for their diverse pharmacological properties. They have been associated with various biological activities such as:

- Antiviral Activity : Compounds with indole structures have been investigated for their ability to inhibit HIV-1 integrase. For example, derivatives of indole-2-carboxylic acid have shown promising results in inhibiting the strand transfer of HIV-1 integrase, with some exhibiting IC50 values as low as 0.13 μM .

- Anti-inflammatory Effects : Indole derivatives are also recognized for their anti-inflammatory properties. Research indicates that modifications in the indole structure can lead to enhanced inhibition of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various chemical reactions that allow for the incorporation of the fluorine atom and carboxylic acid group onto the indole scaffold. The SAR studies suggest that:

- The position of substituents on the indole ring significantly affects biological activity.

- Modifications at positions C2 and C3 can enhance binding affinity to biological targets, which is crucial for developing effective therapeutics.

Case Study 1: HIV Integrase Inhibition

A study focused on the structural optimization of indole derivatives revealed that introducing long branches at specific positions on the indole core improved interactions with HIV integrase. The optimized compound demonstrated a significant increase in inhibitory activity against integrase with an IC50 value of 0.13 μM .

Case Study 2: Anti-inflammatory Activity

Research comparing various indole derivatives showed that certain modifications resulted in compounds exhibiting stronger anti-inflammatory effects than established drugs like indomethacin. These compounds demonstrated IC50 values against COX enzymes that indicate their potential as anti-inflammatory agents .

Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Antiviral | Effective against HIV-1 integrase with IC50 values as low as 0.13 μM |

| Anti-inflammatory | Enhanced inhibition of COX enzymes compared to traditional drugs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.